{2'-phenyl-[1,1'-bi(cyclopropane)]-2-yl}methanol
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Overview
Description
{2’-phenyl-[1,1’-bi(cyclopropane)]-2-yl}methanol is a compound characterized by its unique bicyclopropyl structure with a phenyl group attached to one of the cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2’-phenyl-[1,1’-bi(cyclopropane)]-2-yl}methanol typically involves the following steps:
Formation of the Bicyclopropyl Core: The initial step involves the formation of the bicyclopropyl core. This can be achieved through the cyclopropanation of suitable alkenes using reagents like diazomethane or diiodomethane in the presence of a catalyst such as rhodium or copper complexes.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Suzuki coupling reaction. For the Grignard reaction, phenylmagnesium bromide can be used, while for the Suzuki coupling, phenylboronic acid in the presence of a palladium catalyst is suitable.
Hydroxylation: The final step involves the introduction of the hydroxyl group to form the methanol derivative. This can be achieved through hydroboration-oxidation or direct hydroxylation using reagents like osmium tetroxide followed by sodium periodate.
Industrial Production Methods
Industrial production of {2’-phenyl-[1,1’-bi(cyclopropane)]-2-yl}methanol would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalytic systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in {2’-phenyl-[1,1’-bi(cyclopropane)]-2-yl}methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can undergo reduction reactions to form the corresponding alkane or alcohol derivatives. Common reducing agents include LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form the corresponding chloride, or with tosyl chloride (TsCl) to form the tosylate.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, CrO₃ (Chromium trioxide)
Reduction: LiAlH₄, NaBH₄
Substitution: SOCl₂, TsCl
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Chlorides, tosylates
Scientific Research Applications
Chemistry
In organic synthesis, {2’-phenyl-[1,1’-bi(cyclopropane)]-2-yl}methanol serves as a versatile building block for the construction of more complex molecules. Its strained bicyclopropyl structure can undergo ring-opening reactions, providing access to a variety of functionalized derivatives.
Biology and Medicine
The compound’s unique structure makes it a candidate for drug discovery and development. Its potential biological activities, such as enzyme inhibition or receptor modulation, are of particular interest in medicinal chemistry.
Industry
In materials science, {2’-phenyl-[1,1’-bi(cyclopropane)]-2-yl}methanol can be used in the synthesis of polymers and other advanced materials. Its rigid structure can impart desirable mechanical properties to the resulting materials.
Mechanism of Action
The mechanism by which {2’-phenyl-[1,1’-bi(cyclopropane)]-2-yl}methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bicyclopropyl structure can induce strain in molecular targets, potentially leading to unique binding interactions and biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: A simpler analog with a single cyclopropane ring.
Phenylcyclopropane: Lacks the additional cyclopropane ring and hydroxyl group.
Bicyclopropylmethane: Similar bicyclopropyl structure but without the phenyl group.
Uniqueness
{2’-phenyl-[1,1’-bi(cyclopropane)]-2-yl}methanol is unique due to its combination of a bicyclopropyl core with a phenyl group and a hydroxyl functional group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler analogs.
This detailed overview provides a comprehensive understanding of {2’-phenyl-[1,1’-bi(cyclopropane)]-2-yl}methanol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
121352-42-9 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
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